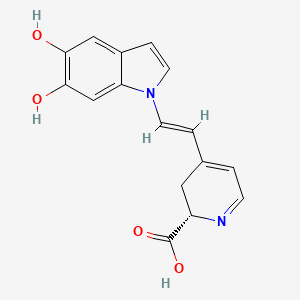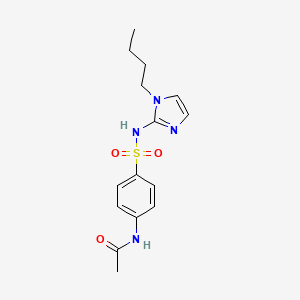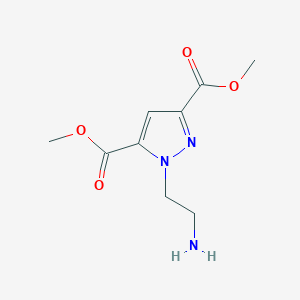
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate is an organic compound belonging to the class of aminopyrimidines and derivatives. This compound contains an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . Aminopyrimidines are known for their diverse biological activities and are widely used in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common approach is the reaction of 2,4,6-trichloropyrimidine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, palladium or copper catalysts
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
科学的研究の応用
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, tuberculosis, and inflammatory conditions
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
作用機序
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP) . This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with similar biological activities.
2,4-Diamino-5-aryl-6-substituted pyrimidines: A class of compounds with various substituents on the pyrimidine ring, exhibiting diverse pharmacological properties.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in DNA synthesis and repair makes it a valuable compound for research in medicinal chemistry and drug development.
特性
CAS番号 |
62812-21-9 |
|---|---|
分子式 |
C11H16N4O4 |
分子量 |
268.27 g/mol |
IUPAC名 |
4-O-(2,4-diamino-6-methylpyrimidin-5-yl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C11H16N4O4/c1-3-18-7(16)4-5-8(17)19-9-6(2)14-11(13)15-10(9)12/h3-5H2,1-2H3,(H4,12,13,14,15) |
InChIキー |
UMXRDSCRVXWDEX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)OC1=C(N=C(N=C1N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)


![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)







![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)
